molecular formula C16H8Cl2N2O B2515363 2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile CAS No. 866040-84-8

2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile

Cat. No.: B2515363
CAS No.: 866040-84-8
M. Wt: 315.15
InChI Key: BUVVKGSFGUPVBT-UHFFFAOYSA-N
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Description

2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile is an organic compound with the molecular formula C16H8Cl2N2O It is characterized by the presence of two chlorine atoms, a phenoxy group, and a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile typically involves the reaction of 2,4-dichlorophenol with benzaldehyde derivatives under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.

    2,4-Dichlorophenol: A precursor in the synthesis of various organic compounds.

    Benzaldehyde derivatives: Compounds with similar structural motifs used in organic synthesis.

Uniqueness

2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its dichlorophenoxy and malononitrile moieties make it a versatile intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)phenyl]methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2N2O/c17-13-5-6-16(14(18)8-13)21-15-4-2-1-3-12(15)7-11(9-19)10-20/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVVKGSFGUPVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C#N)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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